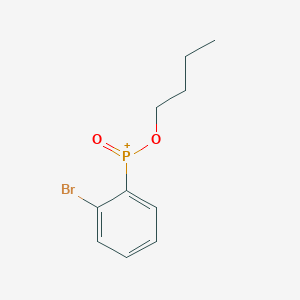
(2-Bromophenyl)(butoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl)(butoxy)oxophosphanium is an organophosphorus compound characterized by the presence of a bromophenyl group and a butoxy group attached to an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(butoxy)oxophosphanium typically involves the reaction of 2-bromophenol with butyl phosphorodichloridate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: (2-Bromophenyl)(butoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium salts.
Scientific Research Applications
(2-Bromophenyl)(butoxy)oxophosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphine-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(butoxy)oxophosphanium involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The bromophenyl group can also participate in electrophilic aromatic substitution reactions, further contributing to its reactivity.
Comparison with Similar Compounds
(2-Bromophenyl)diphenylphosphine: Similar in structure but with diphenyl groups instead of a butoxy group.
(2-Bromophenyl)phosphine oxide: Contains a phosphine oxide group instead of an oxophosphanium core.
(2-Bromophenyl)phosphonic acid: Features a phosphonic acid group.
Uniqueness: (2-Bromophenyl)(butoxy)oxophosphanium is unique due to the presence of both a bromophenyl group and a butoxy group attached to an oxophosphanium core. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and research.
Properties
CAS No. |
821009-62-5 |
|---|---|
Molecular Formula |
C10H13BrO2P+ |
Molecular Weight |
276.09 g/mol |
IUPAC Name |
(2-bromophenyl)-butoxy-oxophosphanium |
InChI |
InChI=1S/C10H13BrO2P/c1-2-3-8-13-14(12)10-7-5-4-6-9(10)11/h4-7H,2-3,8H2,1H3/q+1 |
InChI Key |
VKGILPXQCBLIAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[P+](=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


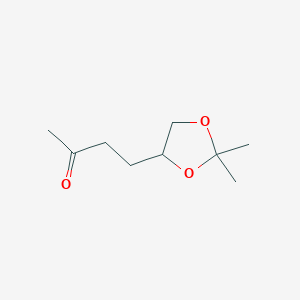
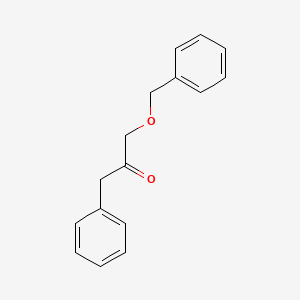
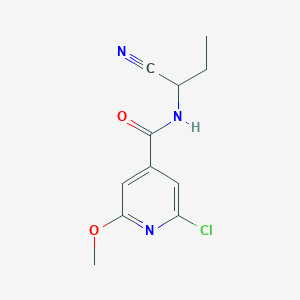

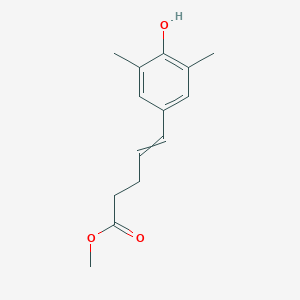
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
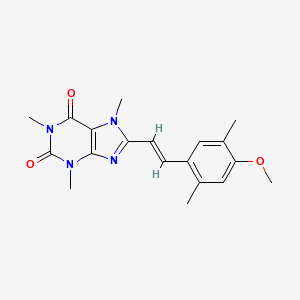
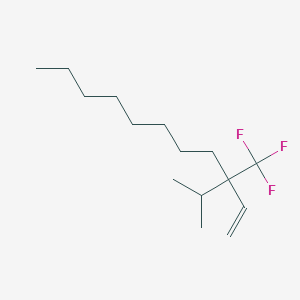
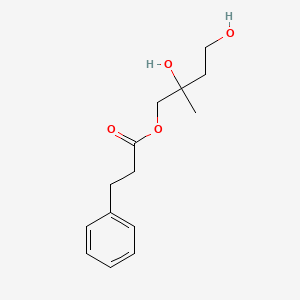
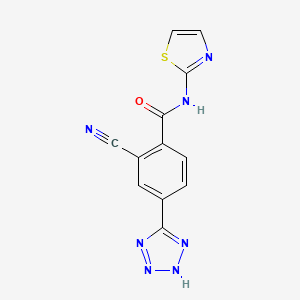
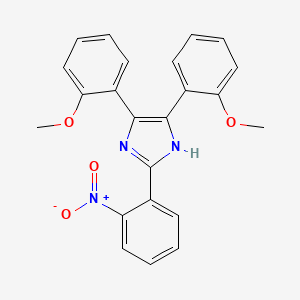
![2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid](/img/structure/B12545906.png)
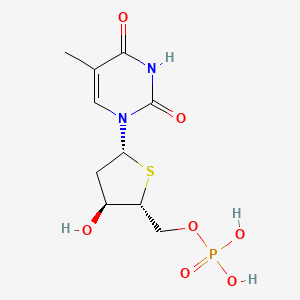
![4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B12545920.png)
